2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol
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Overview
Description
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a hydroxyl group on the propan-2-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-bromo-2-methylpropan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with additional methyl groups.
2-methyl-1H-pyrazole: A closely related compound with a different substitution pattern.
Uniqueness
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a pyrazole ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1551886-66-8 |
---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.2 |
Purity |
0 |
Origin of Product |
United States |
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